Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-hydroxy-1-phenylpropylamine under mild conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (3-hydroxy-1-phenylpropyl)carbamate involves its role as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis. The tert-butyl group can be removed with strong acid (trifluoroacetic acid) or heat, allowing for the selective deprotection of amines .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Similar structure but different position of the hydroxyl group.
tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate: A spirocyclic compound with similar protecting group properties.
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its ability to act as a protecting group for amines under mild conditions makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEMODSNLZWKBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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